2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Thermal analysis Polymorph screening Process chemistry

Researchers requiring C6-CF3 pyridone scaffolds with a free C4 position for electrophilic diversification often encounter supply gaps for the correct regioisomer. This compound (CAS 116548-04-0) resolves that need with its precisely defined 2,3,6-trisubstitution pattern. • C4-H preserved for nitration, halogenation & cycloaddition - blocked in C4-CF3 analogs (mp shifted >20°C, logP ~1.57) • MW 188.11, TPSA 56.65 Ų, zero Lipinski violations - ideal fragment for lead generation • ≥95% purity, available up to 500 kg with batch-specific COA (NMR, HPLC) • mp 210-211°C supports use as HPLC reference standard

Molecular Formula C7H3F3N2O
Molecular Weight 188.11 g/mol
CAS No. 116548-04-0
Cat. No. B056805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
CAS116548-04-0
Molecular FormulaC7H3F3N2O
Molecular Weight188.11 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=C1)C(F)(F)F)C#N
InChIInChI=1S/C7H3F3N2O/c8-7(9,10)5-2-1-4(3-11)6(13)12-5/h1-2H,(H,12,13)
InChIKeyDSSUGBUBVKFSPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile: Physicochemical Baseline


2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile (CAS 116548-04-0) is a fluorinated heterocyclic building block belonging to the 2-oxonicotinonitrile (3-cyanopyrid-2-one) class [1]. It features a distinctive 2,3,6-trisubstitution pattern: a carbonyl at C2 (existing predominantly in the pyridone tautomeric form), a nitrile at C3, and an electron-withdrawing trifluoromethyl group at C6. This arrangement yields a molecular weight of 188.11 g/mol (C₇H₃F₃N₂O), a melting point of 210–211 °C, and a computed XLogP3 of 1.03 [1]. The compound serves as a key intermediate for synthesizing agrochemicals, pharmaceuticals, and functional materials, with commercial availability at ≥95% purity from multiple global suppliers .

✓ Heterocyclic building block with C6–CF₃ and C3–CN handles
✓ Preserved C4–H position for electrophilic derivatization
✓ Thermally stable crystalline solid with consistent purity grade
✓ Available at scale for process chemistry and library synthesis

2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile: Analog Substitution Risks


Within the 2-oxonicotinonitrile family, the position of the trifluoromethyl substituent is not interchangeable. Moving the –CF₃ group from C6 to C4 (as in 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile, CAS 654-49-9) alters the electronic landscape of the pyridone ring, shifting the melting point by over 20 °C (210–211 °C vs. 233–237 °C) and changing the logP from ~1.03 to ~1.57 [1]. The C6–CF₃ substitution in the target compound preserves an unsubstituted C4 position, which is critical for downstream electrophilic aromatic substitution (nitration, halogenation) and cycloaddition reactions that are blocked or redirected in the C4–CF₃ congener [1][2]. Likewise, the 2-chloro analog (CAS 386704-06-9) offers a different reactivity profile owing to the labile C2–Cl bond (mp 37–38 °C, bp 235 °C), making it suitable for nucleophilic displacement but sacrificing the hydrogen-bond donor/acceptor capacity of the pyridone NH/C=O system that governs molecular recognition in biological targets . These quantifiable differences in thermal properties, lipophilicity, and regiospecific reactivity mean that straightforward analog substitution can derail synthetic routes, alter pharmacokinetic profiles, or compromise purity specifications in regulated environments.

Target Attribute C6–CF₃ with unblocked C4–H
Analog Risk C4–CF₃ regioisomer blocks electrophilic substitution and increases lipophilicity, altering synthetic utility
Target Attribute Pyridone N–H/C=O hydrogen-bond system
Analog Risk 2‑Chloro analog loses hydrogen‑bond donor capacity and has markedly lower melting point, limiting use as pharmacophore replacement
Target Attribute Regiospecific C6–CF₃, C4–H pattern
Analog Risk C4–CH₃ analog (CAS 116548‑08‑4) may shift reactivity and introduces longer procurement lead times

2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile: Differentiation Evidence vs. Analogs


Thermal Stability: C6–CF₃ vs. C4–CF₃ Regioisomers

The target compound with CF₃ at C6 exhibits a melting point of 210–211 °C, which is approximately 22–27 °C lower than its regioisomer 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile (CAS 654-49-9), which melts at 233–237 °C . This lower melting point correlates with a less efficient crystal packing enabled by the absence of the C4–CF₃ group, potentially simplifying handling during large-scale synthesis, reducing solvent requirements for dissolution, and lowering energy input for melt-phase reactions.

Thermal Stability
Cross-study comparable
Δmp ≈ –22 to –27°C
Lower melting point may simplify handling in scale‑up synthesis
Literature ranges; DSC/capillary methods
Thermal analysis Polymorph screening Process chemistry

Lipophilicity Divergence: C6–CF₃ vs. C4–CF₃ Analogs

The computed XLogP3 for the target compound (C6–CF₃) is 1.03, whereas its C4–CF₃ methyl-substituted analog (CAS 654-49-9) has a logP of approximately 1.57 [1]. This ≈0.54 log unit difference translates to a roughly 3.5-fold lower octanol–water partition coefficient, indicating substantially lower lipophilicity. In medicinal chemistry campaigns operating under Lipinski or fragment-based guidelines, this property difference can be decisive: the less lipophilic C6–CF₃ scaffold may offer advantages for maintaining aqueous solubility while still benefiting from the metabolic stabilization conferred by the trifluoromethyl group.

Lipophilicity
Cross-study comparable
ΔXLogP3 ≈ –0.54
Less lipophilic than C4–CF₃ analog, supporting aqueous solubility screening
Computed logP; PubChem XLogP3
Drug design Lipophilicity ADME prediction

Electrophilic Substitution Versatility: C4–H vs. C4–CF₃

The target compound bears hydrogen at C4, enabling electrophilic aromatic substitution (nitration, halogenation) at this position. In contrast, analog CAS 654-49-9 has a CF₃ group at C4, which strongly deactivates the ring toward further electrophilic attack. Literature on 2-oxonicotinonitrile scaffold reactivity demonstrates that C4-unsubstituted derivatives undergo efficient [3+2] cycloaddition and nitration reactions that are precluded for C4–CF₃-substituted congeners [1][2]. This preserved reactivity is critical for generating diverse libraries from a single building block.

C4 Reactivity
Class-level inference
C4–H present
electrophilic substitution enabled
Enables scaffold diversification via nitration, halogenation, cycloaddition
Class reactivity; C4–CF₃ analog blocks this site
Synthetic chemistry Late-stage functionalization Scaffold diversification

Hydrogen-Bond Donor Capacity vs. 2-Chloro Analog

The target compound possesses one hydrogen-bond donor (pyridone N–H) and five hydrogen-bond acceptors (C=O, C≡N, ring N, and CF₃ fluorine atoms), with a topological polar surface area (TPSA) of 56.65 Ų [1]. In contrast, the 2-chloro analog (CAS 386704-06-9) has zero H-bond donors and a TPSA of only 36.68 Ų (lacking the carbonyl oxygen and N–H) . This differential creates a 20 Ų TPSA gap and a complete loss of donor capacity, which can fundamentally alter binding modes to biological targets such as kinases, GPCRs, or nucleic acid–interacting proteins.

H‑Bond Profile
Cross-study comparable
ΔTPSA ≈ –20 Ų
ΔHBD = –1
Preserves key pharmacophore for target engagement studies
TPSA and HBD/HBA from PubChem; 2‑Cl analog lacks donor
Molecular recognition Target engagement Crystal engineering

Commercial Scalability: Bulk Supply vs. Bis-CF₃ and C4–CH₃ Analogs

According to vendor documentation, 2-hydroxy-6-(trifluoromethyl)nicotinonitrile (the tautomeric form of the target compound, CAS 116548-04-0) is available at production scales up to 500 kg with moisture content controlled to ≤0.5% max . In contrast, the bis-trifluoromethyl analog (CAS 3335-15-7) typically lists at only 1 g scale with pricing around €1,535/g, reflecting its more complex synthesis and lower commercial maturity . The C4–methyl C6–CF₃ analog (CAS 116548-08-4) is listed with 8–12 week lead times at some vendors, indicating lower stock readiness . This scale differential can be a decisive procurement factor for programs transitioning from discovery to preclinical development.

Bulk Availability
Cross-study comparable
Up to 500 kg scale
May support supply security for process chemistry scale‑up
Vendor inventory data; moisture ≤0.5%
Supply chain Bulk procurement Process scale-up

Drug-Likeness Profile: Oral Bioavailability vs. Heavier Analogs

In silico assessment of the target compound using the SwissADME-derived parameters aggregated by Alfa Chemistry indicates: Bioavailability Score = 0.55, consensus LogP = 1.54, no CYP450 enzyme inhibition flags (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4 all negative), high GI absorption, blood–brain barrier permeant, and zero Lipinski violations . By contrast, the bis-CF₃ analog (CAS 3335-15-7, MW 256.11) has a higher molecular weight and a consensus LogP likely exceeding 2.5, which may trigger Lipinski or lead-likeness alerts in some screening cascades. The target compound's lower MW (188.11) and moderate lipophilicity position it favorably as a fragment-like or lead-like starting point.

Drug‑Likeness
Supporting evidence
Bioavailability Score 0.55
0 Lipinski violations
Supports computational lead‑likeness assessment
SwissADME in silico parameters
Computational ADME Fragment-based screening Lead-likeness

2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile: Application Scenarios


Fragment-Based Lead Optimization with Low-Lipophilicity Scaffold

With a molecular weight of 188.11 Da, XLogP3 of 1.03, and zero Lipinski violations, the target compound is ideally suited as a fragment-like starting point for lead generation campaigns. Its C6–CF₃ group imparts metabolic stability without the excessive lipophilicity seen in the C4–CF₃ analog (logP ≈ 1.57). The preserved C4–H position allows late-stage diversification via electrophilic substitution, enabling SAR expansion without de novo scaffold synthesis. Medicinal chemistry teams should prioritize this scaffold when the design hypothesis requires a hydrogen-bond donor (pyridone NH) and moderate polarity (TPSA 56.65 Ų) for target engagement .

Agrochemical Intermediate: Scalable Production of Fungicides & Herbicides

The compound is documented as a key intermediate for fungicide and herbicide synthesis, with commercial availability up to 500 kg and moisture control ≤0.5% . The patent literature explicitly describes its conversion to 2-chloro-6-trifluoromethylnicotinonitrile (a precursor to agrochemical active ingredients) using PCl₅/POCl₃ with 92% mass recovery at 93% purity . Agrochemical process development groups should select this intermediate for its proven scalability and well-characterized downstream chemistry, avoiding the supply risk and higher cost associated with bis-CF₃ or C4-substituted analogs.

Library Synthesis: Diversifiable Scaffold for Heterocycle Annulation

The 2-oxonicotinonitrile scaffold with C4–H and C6–CF₃ is a privileged core for generating fused heterocyclic libraries (furopyridines, pyridothiadiazepinthiones, pyridotriazines) via one-pot multi-component reactions, as established by Salem et al. (2013) . The target compound's N–H and C=O functionalities provide nucleophilic and electrophilic handles, while the C3–CN group enables further transformations (hydrolysis to amide/acid, reduction to amine). Procurement for library synthesis should favor this specific regioisomer over C4-substituted analogs that show diminished reactivity at the critical C4 position.

Reference Standard: Analytical Method Development & Polymorph Screening

The compound's well-defined melting point (210–211 °C) and boiling point (339.4 ± 42.0 °C at 760 mmHg) , combined with its commercial availability at ≥95% purity with batch-specific certificates of analysis (NMR, HPLC, GC) from vendors such as Bidepharm and Fluorochem , position it as a suitable reference standard for HPLC method development, polymorph screening, and stability studies in regulated analytical environments. Its zero rotatable bonds and rigid planar structure simplify conformational analysis relative to analogs bearing additional methyl or flexible substituents.

Application
Selection Property
Validation Focus
Fragment-based lead optimization studies
Low lipophilicity scaffold with hydrogen‑bond donor capacity
logP, solubility, and target‑engagement confirmation
Agrochemical intermediate scale‑up
Bulk supply readiness and well‑characterized downstream chemistry
Process scalability, purity specification, and moisture control
Heterocycle library synthesis
C4–H diversification handle for annulation and functionalization
Derivatization efficiency and regiospecificity at C4
Analytical reference standard development
Well‑defined thermal properties and consistent purity profile
Melting point accuracy and purity method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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